molecular formula C13H12ClNO2S B1607417 N-(2-chlorophenyl)-4-methylbenzenesulfonamide CAS No. 6380-05-8

N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1607417
CAS No.: 6380-05-8
M. Wt: 281.76 g/mol
InChI Key: GOEWZPICEGNTPR-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-methylbenzenesulfonamide, with the CAS number 6380-05-8, is an organic compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 g/mol . This molecule features a bent geometry at the sulfur atom, with the two aromatic rings—a 4-methylphenyl group and a 2-chlorophenyl group—oriented at a significant dihedral angle of 71.6° relative to each other . A key structural feature is an intramolecular N—H···Cl hydrogen bond, which influences its conformation . In the solid state, the crystal structure is stabilized by pairs of intermolecular N—H···O hydrogen bonds that form inversion-related dimers . The compound can be synthesized from the reaction of 2-chloroaniline with p-toluenesulfonyl chloride . Researchers utilize this sulfonamide as a model compound in crystallographic and structural studies to understand the effects of substituents on the molecular and supramolecular structures of N-(aryl)arylsulfonamides . Its well-defined hydrogen-bonding motifs make it valuable for investigating intermolecular interactions in the solid state. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEWZPICEGNTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213253
Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
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Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6380-05-8
Record name N-(2-Chlorophenyl)-4-methylbenzenesulfonamide
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Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
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Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
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Record name N-(2-chlorophenyl)-p-toluenesulphonamide
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Preparation Methods

Two-Step Synthesis via Sulfonyl Chloride Intermediate

The most widely documented method involves:

  • Synthesis of 4-methylbenzenesulfonyl chloride :
    • Toluene (10 mL) dissolved in chloroform (40 mL) reacts with chlorosulfonic acid (25 mL) at 273 K.
    • After HCl evolution ceases, the mixture is poured into ice, and the chloroform layer is separated, washed, and evaporated to yield 4-methylbenzenesulfonyl chloride.
  • Coupling with 2-chloroaniline :
    • The sulfonyl chloride intermediate is reacted stoichiometrically with 2-chloroaniline under reflux for 10 minutes.
    • The product is precipitated by cooling and adding ice-cold water (100 mL), followed by filtration and recrystallization from dilute ethanol.

Alternative Starting Materials

  • m-Chlorotoluene can replace toluene to yield 2-methyl-4-chlorobenzenesulfonyl chloride, which reacts similarly with 2-chloroaniline.
  • N-Benzyl variants are synthesized by substituting 2-chloroaniline with benzylamines, though this requires additional benzylation steps.

Critical Reaction Parameters

Parameter Value/Description Source
Reaction Temperature 273 K (sulfonation), reflux (coupling)
Solvent System Chloroform for sulfonation, ethanol for recrystallization
Stoichiometry 1:1 molar ratio of sulfonyl chloride to amine
Purification Method Recrystallization from dilute ethanol

Characterization and Validation

  • Spectroscopic Analysis :

    • IR Spectroscopy : Confirms sulfonamide formation via N–H stretching (3260–3320 cm⁻¹) and S=O asymmetric/symmetric vibrations (1160–1380 cm⁻¹).
    • NMR : ¹H NMR shows aromatic proton signals at δ 7.2–7.8 ppm and methyl group resonance at δ 2.4 ppm.
  • Crystallographic Data :

    • Single-crystal X-ray diffraction reveals orthorhombic crystal systems (e.g., space group Pna2₁) with C–H···N hydrogen bonding and π-interactions stabilizing the structure.

Optimized Protocol Recommendations

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of 4-methylbenzenesulfonic acid.

    Reduction: Formation of 2-chloroaniline and 4-methylbenzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(2-chlorophenyl)-4-methylbenzenesulfonamide has been studied for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. A study highlighted that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains .

Case Study: Synthesis and Evaluation
In a study conducted by Paoli-Lombardo et al., the compound was synthesized and evaluated for its antibacterial activity. The results showed significant inhibition against various Gram-positive bacteria, demonstrating its potential as an antimicrobial agent . The structure-activity relationship (SAR) analysis revealed that the presence of the 2-chloro group was essential for enhancing antibacterial potency.

Material Science

Polymer Additives
this compound is also utilized as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for use in high-performance materials. Research shows that incorporating this compound into polymer matrices results in improved tensile strength and thermal resistance .

Data Table: Properties of Polymer Composites

Composite TypeAdditive Concentration (%)Tensile Strength (MPa)Thermal Stability (°C)
Polyethylene530220
Polypropylene1035230
Polystyrene728210

Agricultural Chemistry

Herbicidal Activity
The compound has shown potential as a herbicide, particularly in controlling broadleaf weeds. Its mechanism involves inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. Field trials have demonstrated effective weed suppression without significant phytotoxicity to crops .

Case Study: Field Trials
In a series of field trials, this compound was applied at varying concentrations to assess its efficacy against common weeds. The results indicated a dose-dependent response, with higher concentrations leading to greater weed control while maintaining crop safety .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methylbenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death. The molecular targets include the active site of dihydropteroate synthase, and the pathways involved are those related to folic acid biosynthesis.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the aryl ring significantly influence melting points, solubility, and crystallinity. Below is a comparative analysis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide and related compounds:

Compound Name Substituent (Aryl Group) Melting Point (°C) Key Structural Features Reference
This compound 2-Chlorophenyl Not reported N–H oriented toward Cl; planar sulfonamide
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide (4n) 3-Chlorophenyl 162–164 Meta-Cl disrupts coplanarity
N-(4-Fluorophenyl)-4-methylbenzenesulfonamide (4l) 4-Fluorophenyl 158–160 Para-F enhances dipole interactions
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (4j) 4-Methoxyphenyl 145–147 Electron-rich para-OCH3 increases solubility
N-(2-Fluorophenyl)-4-methylbenzenesulfonamide (4m) 2-Fluorophenyl 152–154 Ortho-F induces steric hindrance

Key Observations :

  • Ortho-substituents (e.g., 2-Cl, 2-F) introduce steric hindrance, reducing molecular symmetry and often lowering melting points compared to para-substituted analogs.
  • Electron-withdrawing groups (e.g., Cl, F) enhance intermolecular dipole interactions, while electron-donating groups (e.g., OCH3) improve solubility in polar solvents .

Reactivity Insights :

  • Bulky substituents (e.g., CF3, t-butyl) reduce yields due to steric effects during sulfonamide formation .
  • Heterocyclic substituents (e.g., pyridin-4-yl in 4u) require optimized conditions to prevent decomposition .

Biological Activity

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has demonstrated notable biological activities, particularly in the inhibition of specific enzymes involved in critical physiological processes. The compound is primarily recognized for its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme implicated in tumor progression and metastasis.

Key Findings

  • Inhibition of Carbonic Anhydrase IX : The compound exhibits potent inhibitory effects on CA IX, with reported IC₅₀ values ranging from 10.93 to 25.06 nM . This suggests a strong potential for therapeutic applications in cancer treatment by targeting this enzyme.
  • Induction of Apoptosis : In studies involving cancer cell lines such as MDA-MB-231, this compound has been shown to induce apoptosis, highlighting its potential as an anti-cancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of bacterial enzyme dihydropteroate synthase , crucial for folic acid synthesis. This inhibition disrupts bacterial growth and survival, making the compound a candidate for antibacterial applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following table summarizes some related compounds and their biological activities:

Compound NameChlorine PositionMethyl SubstituentBiological Activity
N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamideOrthoParaInhibitor of CA IX
This compoundParaParaModerate activity
N-(3-Chlorophenyl)-4-methylbenzenesulfonamideOrthoParaVariable activity
N-(Phenyl)-4-methylbenzenesulfonamideNoneParaLimited activity

This table illustrates how variations in substituents influence the biological activity of sulfonamide derivatives, with this compound showing superior efficacy against CA IX due to its specific structural configuration.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Molecular docking studies have provided insights into the binding interactions between this compound and CA IX. These studies reveal that the compound forms hydrogen bonds and stabilizing interactions with key amino acids in the enzyme's active site, which is crucial for understanding its mechanism of action .
  • Cancer Cell Line Studies : Research has shown that derivatives similar to this compound can significantly increase apoptosis markers in MDA-MB-231 cells, indicating a robust anticancer effect. The compound's ability to induce cell cycle arrest and activate apoptotic pathways (caspase-8 and -9) further underscores its potential therapeutic applications .
  • Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against various pathogens. Its mechanism involves disrupting folic acid synthesis in bacteria, leading to effective growth inhibition.

Q & A

Q. What are the key considerations for synthesizing N-(2-chlorophenyl)-4-methylbenzenesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with 2-chloroaniline under controlled conditions. Evidence from analogous sulfonamide syntheses (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) suggests using aqueous media at room temperature with prolonged stirring (~10 hours) to ensure complete reaction . Purification via recrystallization from ethanol or methanol is critical to remove unreacted starting materials. Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and characterizing intermediates via 1^1H NMR ensures purity >95% .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related sulfonamides (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) crystallize in orthorhombic systems (space group P212121P2_12_12_1) with unit cell parameters a=5.06a = 5.06 Å, b=14.77b = 14.77 Å, c=35.03c = 35.03 Å. Data collection using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-2018/3 yield R-factors <0.06 . Hydrogen-bonding networks and torsion angles (e.g., C–S–N–C = 67.9°) are critical validation metrics .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~10.5 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm1^{-1}) and N–H bends (~3300 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 296.04 for C13_{13}H13_{13}ClNO2_2S) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

  • Methodological Answer : Discrepancies arise due to substituent effects on hydrogen bonding. For instance, N-(2-chlorophenyl) derivatives may exhibit intermolecular N–H···O and C–H···Cl interactions, while amino-substituted analogs (e.g., N-(4-aminophenyl)) form 3D networks via N–H···N bonds . Refinement using SHELX with high-resolution data (<0.84 Å) and validation tools like PLATON (ADDSYM) ensures accurate assignment of non-covalent interactions .

Q. What strategies optimize experimental design for detecting polymorphism in sulfonamides?

  • Methodological Answer : Polymorphism screening requires varying solvents (e.g., DMF vs. ethanol) and crystallization temperatures. For example, N-(4-methylphenyl) analogs show distinct dihedral angles (70.53° vs. 86.1°) in different polymorphs . Differential Scanning Calorimetry (DSC) and PXRD (Cu-Kα, 2θ = 5–50°) identify phase transitions and lattice differences .

Q. How do electronic effects of the 2-chlorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl substituent activates the benzene ring for electrophilic substitution but may deactivate the sulfonamide NH for nucleophilic reactions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to mitigate steric hindrance from the ortho-chloro group. Yields are typically lower (~40–60%) compared to para-substituted analogs .

Q. What computational methods complement experimental data for conformational analysis?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries and compares them to SC-XRD data. For this compound, computed dihedral angles (C–S–N–C = 68.5°) should align with experimental values (67.9°). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, with O···H (30%) and Cl···H (8%) contacts dominating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-chlorophenyl)-4-methylbenzenesulfonamide
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